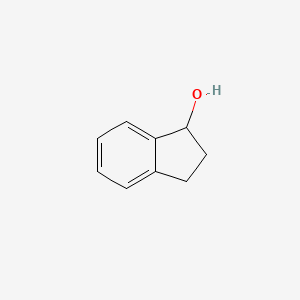

1-Indanol

Description

Properties

IUPAC Name |

2,3-dihydro-1H-inden-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c10-9-6-5-7-3-1-2-4-8(7)9/h1-4,9-10H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIAPLDFPUUJILH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10871162 | |

| Record name | (+/-)-1-Indanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10871162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Indan-1-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0059601 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

6351-10-6, 36643-74-0 | |

| Record name | 1-Indanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6351-10-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Indanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006351106 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036643740 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-INDANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31258 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (+/-)-1-Indanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10871162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Indan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.141 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Indanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.299 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-INDANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LHG5BD7LOR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1-Indanol chemical properties and structure

An In-depth Technical Guide to 1-Indanol (B147123): Chemical Properties and Structure

Abstract

This compound, a secondary aromatic alcohol derived from indane, serves as a significant building block in organic synthesis and as a precursor in the development of pharmaceutical agents and chiral ligands.[1][2] Its structure, featuring a hydroxyl group on the five-membered ring fused to a benzene (B151609) ring, imparts specific chemical reactivity and physicochemical properties. This document provides a comprehensive overview of the chemical structure, properties, experimental protocols, and key applications of this compound, intended for researchers and professionals in chemistry and drug development.

Chemical Structure and Identifiers

This compound, systematically named 2,3-dihydro-1H-inden-1-ol, is a chiral molecule existing as two enantiomers, (R)- and (S)-1-indanol, as well as a racemic mixture.[3][4] The core structure consists of a bicyclic system where a cyclopentanol (B49286) ring is fused to a benzene ring.[1]

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| IUPAC Name | 2,3-dihydro-1H-inden-1-ol | [3][5] |

| Synonyms | (±)-1-Indanol, Indan-1-ol, 1-Hydroxyindan | [2][6][7] |

| Molecular Formula | C₉H₁₀O | [3][5][8] |

| Molecular Weight | 134.18 g/mol | [4][7] |

| CAS Number | 6351-10-6 (Racemic) | [1][3][6] |

| 697-64-3 ((R)-(-)-enantiomer) | ||

| 25501-32-0 ((S)-(+)-enantiomer) | [9] | |

| InChI | 1S/C9H10O/c10-9-6-5-7-3-1-2-4-8(7)9/h1-4,9-10H,5-6H2 | [3][4] |

| InChIKey | YIAPLDFPUUJILH-UHFFFAOYSA-N (Racemic) | [5][10] |

| SMILES | OC1CCc2ccccc12 | [4][10] |

Physicochemical Properties

This compound is a white to slightly yellow crystalline solid under standard conditions.[1][5] Its properties are summarized in Table 2.

Table 2: Physicochemical Data for (±)-1-Indanol

| Property | Value | Reference |

| Appearance | White to slightly yellow crystalline solid | [1][5][11] |

| Melting Point | 50-54 °C | [2][6] |

| Boiling Point | 128 °C @ 12 mmHg | [1][2] |

| 220 °C @ 760 mmHg | [10][11] | |

| Density | ~1.16 - 1.2 g/cm³ | [5][11] |

| Solubility | Water (10 g/L at 20°C), ethanol, benzene | [1][2][12] |

| Flash Point | > 145 °C | [2][6] |

| pKa (Predicted) | 14.23 ± 0.20 | [2] |

| LogP | 1.5 - 1.67 | [3][13] |

| Topological Polar Surface Area | 20.2 Ų | [5] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

-

Nuclear Magnetic Resonance (NMR): Both ¹H NMR and ¹³C NMR spectra are well-characterized for this compound, providing detailed information about its hydrogen and carbon framework.[3][14]

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound prominently features a broad absorption band characteristic of the O-H stretching vibration of the alcohol group. Chiral-sensitive aggregation has been studied using FTIR spectroscopy.[1][2]

-

Mass Spectrometry (MS): Mass spectral data, including from GC-MS analysis, is available and confirms the molecular weight of 134.18 g/mol .[3]

Reactivity and Chemical Behavior

This compound exhibits reactivity typical of a secondary alcohol.

-

Oxidation: It can be oxidized to its corresponding ketone, 1-indanone (B140024). Transfer dehydrogenation of this compound over a heterogeneous palladium catalyst has been investigated.[1]

-

Ligand Synthesis: Derivatives of this compound serve as efficient ligands in catalytic processes, such as the palladium-catalyzed asymmetric Heck reaction.[1][2]

-

Stability: The compound is stable under normal laboratory conditions.[6]

-

Incompatibilities: It is incompatible with strong oxidizing agents.[6]

-

Hazardous Decomposition: Upon combustion, it may produce carbon monoxide and carbon dioxide.[6]

Experimental Protocols

Synthesis of (±)-1-Indanol via Reduction of 1-Indanone

This compound is commonly synthesized by the chemical reduction of 1-indanone.[4] The following protocol is a general method for the borane (B79455) reduction of ketones, adaptable for this transformation.

Methodology:

-

Reaction Setup: A solution of 1-indanone (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) is prepared in a flame-dried, round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: The solution is cooled to 0 °C in an ice bath. A solution of borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂) in THF (approximately 1.3 equivalents) is added dropwise to the stirred 1-indanone solution.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours (typically 2-4 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent like hexanes/ethyl acetate (B1210297).[15]

-

Quenching: The reaction is carefully quenched by cooling the flask to 0 °C and slowly adding 1 M aqueous HCl. The mixture is stirred for an additional 30 minutes at room temperature to ensure the complete hydrolysis of borane complexes.[16]

-

Workup and Extraction: The aqueous layer is separated and extracted multiple times with an organic solvent such as diethyl ether or ethyl acetate. The combined organic layers are then washed sequentially with 1 M aqueous HCl, water, and brine.[16]

-

Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.[16]

Purification

The crude this compound can be purified to high homogeneity using standard laboratory techniques.

-

Column Chromatography: Purification can be achieved via silica (B1680970) gel column chromatography. A gradient of ethyl acetate in hexanes is typically effective for eluting the product.

-

Recrystallization: As a crystalline solid, this compound can be purified by recrystallization from an appropriate solvent system.

-

Preparative TLC: For small-scale purification, preparative thin-layer chromatography using chloroform (B151607) or a hexanes/ethyl acetate mixture as the mobile phase is a viable option.[16]

Chiral Analysis

To determine the enantiomeric excess (ee) of chiral this compound, High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is employed.

-

Methodology: A chiral column, such as a Daicel Chiralcel OD-H, is used. The mobile phase is typically a mixture of an alkane and an alcohol, for example, 5% 2-propanol in hexane, with a defined flow rate (e.g., 0.5 mL/min).[16] The two enantiomers will exhibit different retention times (tR), allowing for their quantification and the calculation of ee.

Visualizations

Caption: Synthetic pathway of this compound from 3-phenylpropanoic acid.

Caption: General experimental workflow for this compound synthesis and purification.

Applications

This compound is a valuable intermediate in several areas of chemical science.

-

Pharmaceutical Synthesis: It is utilized as a key intermediate in the synthesis of various drug molecules.[1][11][12] Notably, related structures like cis-aminoindanol are critical components of HIV protease inhibitors such as Indinavir (Crixivan®).[17]

-

Asymmetric Catalysis: Chiral derivatives of this compound are employed as ligands for transition metal catalysts, facilitating enantioselective reactions.[2]

-

Research and Development: It serves as a versatile building block for constructing more complex molecules in synthetic organic chemistry.[12]

References

- 1. This compound | 6351-10-6 [chemicalbook.com]

- 2. Cas 6351-10-6,this compound | lookchem [lookchem.com]

- 3. This compound | C9H10O | CID 22819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Indanol - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. fishersci.com [fishersci.com]

- 7. scbt.com [scbt.com]

- 8. kmpharma.in [kmpharma.in]

- 9. (S)-(+)-1-Indanol - Safety Data Sheet [chemicalbook.com]

- 10. This compound [stenutz.eu]

- 11. echemi.com [echemi.com]

- 12. guidechem.com [guidechem.com]

- 13. guidechem.com [guidechem.com]

- 14. This compound(6351-10-6) 1H NMR spectrum [chemicalbook.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. (R)-(-)-1-INDANOL synthesis - chemicalbook [chemicalbook.com]

- 17. Organic Syntheses Procedure [orgsyn.org]

A Comprehensive Technical Guide to the Physical Properties of 1-Indanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical and spectral properties of 1-Indanol. The information is presented in a structured format to facilitate easy reference and comparison, supplemented by detailed experimental protocols for the determination of these properties.

Core Physical Properties

This compound (CAS No: 6351-10-6), also known as 2,3-dihydro-1H-inden-1-ol, is a white to slightly yellow crystalline solid.[1] It is a key intermediate in the synthesis of various pharmaceutical compounds.[2][3] Its physical characteristics are crucial for its application in synthetic chemistry and drug development.

Tabulated Physical Data

The following table summarizes the key physical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₀O | [1] |

| Molecular Weight | 134.18 g/mol | [1] |

| Melting Point | 50-54 °C | [1][4] |

| Boiling Point | 128 °C at 12 mmHg | [4] |

| Density | 1.161 g/cm³ | [1][5] |

| Appearance | White to slightly yellow crystalline solid | [1] |

| LogP | 1.66620 | [5] |

| pKa | 14.23 ± 0.20 (Predicted) | [6] |

Solubility Profile

This compound exhibits solubility in a range of solvents, a critical consideration for its use in various reaction conditions.

| Solvent | Solubility | Source(s) |

| Water | 10 g/L at 20°C | [6][7] |

| Ethanol | Soluble | [6] |

| Methanol | Soluble | [6] |

| Chloroform | Sparingly Soluble | [6] |

| Benzene | Soluble | [6] |

Spectral Data

Spectroscopic data is essential for the identification and characterization of this compound.

Tabulated Spectral Information

| Technique | Key Peaks / Information | Source(s) |

| ¹H NMR (400 MHz, CDCl₃) | Spectral data available, specific peak assignments can be found in referenced databases. | [5][8] |

| ¹³C NMR (in CDCl₃) | Spectral data available, specific peak assignments can be found in referenced databases. | [5][8] |

| Infrared (IR) | KBr disc, liquid film, and nujol mull spectra are available. | [5][9][10] |

| Mass Spectrometry (MS) | Electron Ionization (EI) mass spectrum available. | [5] |

| Raman | 4880 Å, 200 M, powder spectrum available. | [5] |

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physical properties of a solid organic compound like this compound.

Determination of Melting Point

The melting point is a crucial indicator of purity. For a pure crystalline solid, the melting range is typically narrow (0.5-1.0°C). Impurities tend to depress and broaden the melting range.

Principle: A small amount of the solid sample is heated slowly, and the temperature range over which the substance melts is observed.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Spatula

-

Mortar and pestle (optional, for powdering the sample)

Procedure:

-

Ensure the this compound sample is dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.

-

Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[5]

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample rapidly to a temperature about 10-15°C below the expected melting point.

-

Then, decrease the heating rate to approximately 1-2°C per minute to ensure accurate determination.[6]

-

Record the temperature at which the first liquid appears (the beginning of melting).

-

Record the temperature at which the last solid crystal disappears (the end of melting). This range is the melting point of the sample.[5]

Determination of Boiling Point at Reduced Pressure

For substances that may decompose at their atmospheric boiling point, determination at reduced pressure is necessary.

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding pressure. By reducing the pressure, the boiling point is lowered.

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Thiele tube or other heating bath

-

Vacuum source and manometer

-

Rubber tubing

Procedure:

-

Place a few drops of liquid this compound (melted if necessary) into a small test tube.

-

Invert a capillary tube (sealed end up) and place it inside the test tube containing the sample.

-

Attach the test tube to a thermometer.

-

Place the assembly in a heating bath (e.g., Thiele tube) and connect the apparatus to a vacuum source.[11]

-

Reduce the pressure to the desired value and record it from the manometer.

-

Begin heating the bath gently. A stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a steady stream of bubbles is observed.

-

Remove the heat and allow the apparatus to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is the boiling point at that reduced pressure.[11]

Determination of Density

The density of a solid can be determined by measuring the volume of a liquid it displaces.

Principle: Based on Archimedes' principle, the volume of a solid can be determined by the volume of a fluid it displaces when submerged.

Apparatus:

-

Analytical balance

-

Graduated cylinder or pycnometer

-

A liquid in which this compound is insoluble (and denser), or a liquid of known density in which it is soluble if using a pycnometer.

Procedure (by displacement):

-

Weigh a sample of this compound using an analytical balance.

-

Partially fill a graduated cylinder with a liquid in which this compound is insoluble and record the initial volume (V₁).

-

Carefully place the weighed this compound sample into the graduated cylinder, ensuring it is fully submerged and there are no air bubbles.

-

Record the final volume (V₂). The volume of the solid is V₂ - V₁.

-

Calculate the density using the formula: Density = Mass / (V₂ - V₁).[12]

Determination of Solubility

Principle: A specified amount of solute is added to a specified amount of solvent, and the extent of dissolution is observed.

Apparatus:

-

Test tubes

-

Spatula or weighing paper

-

Graduated pipettes or cylinders

-

Vortex mixer or shaker

Procedure (Qualitative):

-

Place approximately 25 mg of this compound into a small test tube.[13]

-

Add 0.75 mL of the desired solvent (e.g., water, ethanol) in small portions.[13]

-

After each addition, shake the test tube vigorously for about 30 seconds.[14]

-

Observe if the solid dissolves completely. If it does, the substance is considered soluble in that solvent under these conditions. If a significant portion remains undissolved, it is considered insoluble or sparingly soluble.

Synthetic Pathway Visualization

This compound is commonly synthesized via the reduction of 1-indanone. This workflow is a fundamental transformation in organic synthesis and is relevant to researchers working with this class of compounds.

Caption: A simplified workflow for the synthesis of this compound from 1-Indanone.

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. nbinno.com [nbinno.com]

- 3. guidechem.com [guidechem.com]

- 4. This compound | C9H10O | CID 22819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ursinus.edu [ursinus.edu]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. byjus.com [byjus.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. pennwest.edu [pennwest.edu]

- 10. youtube.com [youtube.com]

- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 12. kbcc.cuny.edu [kbcc.cuny.edu]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. saltise.ca [saltise.ca]

A Technical Guide to the Solubility of 1-Indanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Overview of 1-Indanol (B147123) Solubility

This compound (C₉H₁₀O) is a crystalline solid whose solubility is governed by the interplay between its polar hydroxyl (-OH) group and its nonpolar indane ring structure. This amphiphilic nature allows it to interact with a variety of solvents. General solubility observations from chemical data sheets indicate the following:

-

High Solubility: Soluble in polar protic solvents like ethanol (B145695) and aromatic hydrocarbons such as benzene.

-

Moderate to Low Solubility: Sparingly soluble in chloroform (B151607) and slightly soluble in methanol.

-

Aqueous Solubility: Reported to be 10 g/L in water at 20°C.[1]

A summary of qualitatively reported solubility for this compound is presented in Table 1.

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent | Solvent Type | Reported Solubility |

| Water | Polar Protic | 10 g/L (at 20°C)[1] |

| Ethanol | Polar Protic | Soluble |

| Benzene | Aromatic | Soluble |

| Chloroform | Chlorinated | Sparingly Soluble |

| Methanol | Polar Protic | Slightly Soluble |

Note: This table is based on publicly available data from chemical suppliers. For precise process design, experimental verification is essential.

Experimental Protocol for Solubility Determination

The definitive method for obtaining precise solubility data is through experimental measurement. The isothermal equilibrium method, followed by gravimetric analysis, is a standard and reliable technique for determining the solubility of a solid compound like this compound in a liquid solvent.

Principle:

A supersaturated solution of this compound in the chosen solvent is prepared and allowed to reach equilibrium at a constant, controlled temperature. Once equilibrium is established (i.e., the solution is saturated), a known mass of the clear supernatant is carefully sampled and the solvent is evaporated, leaving the dissolved this compound solute. The mass of the solute is then determined, and the solubility is calculated.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Jacketed glass vessel or temperature-controlled shaker bath (e.g., ±0.1 K accuracy)

-

Calibrated thermometer or temperature probe

-

Magnetic stirrer and stir bars

-

Syringes with micropore filters (e.g., 0.45 µm PTFE)

-

Pre-weighed weighing bottles or evaporating dishes

-

Analytical balance (e.g., ±0.0001 g accuracy)

-

Vacuum oven or desiccator

Step-by-Step Methodology:

-

Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a jacketed glass vessel. The amount should be more than what is expected to dissolve to ensure that a solid phase remains at equilibrium.

-

Equilibration: Seal the vessel to prevent solvent evaporation. Vigorously stir the mixture at a constant, controlled temperature for a sufficient period to ensure equilibrium is reached. The time required for equilibration can vary depending on the solvent and temperature and should be determined by preliminary experiments (e.g., by taking measurements at 12, 24, and 36 hours and confirming that the concentration no longer changes). A typical duration is 24 hours.

-

Phase Separation: Once equilibrium is achieved, stop the stirring and allow the undissolved solid to settle for at least 2 hours, maintaining the constant temperature. This ensures a clear supernatant layer for sampling.

-

Sampling: Carefully withdraw a sample of the clear supernatant using a pre-heated or pre-cooled syringe (to match the equilibrium temperature and prevent precipitation or dissolution upon sampling). Immediately pass the sample through a micropore filter attached to the syringe to remove any microscopic solid particles.

-

Gravimetric Analysis: Dispense a known mass of the filtered, saturated solution into a pre-weighed and labeled weighing bottle. Record the total mass of the bottle and the solution.

-

Solvent Evaporation: Place the weighing bottle in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the this compound solute. Dry the sample to a constant mass.

-

Calculation of Solubility: After cooling the weighing bottle to room temperature in a desiccator, weigh it again to determine the mass of the dry this compound solute. The mole fraction solubility (x₁) can be calculated using the following equation:

x₁ = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]

Where:

-

m₁ is the mass of the dissolved this compound (solute).

-

M₁ is the molar mass of this compound (134.18 g/mol ).

-

m₂ is the mass of the solvent (calculated by subtracting the mass of the solute from the total mass of the solution sample).

-

M₂ is the molar mass of the solvent.

-

-

Temperature Variation: Repeat the entire procedure at different temperatures to generate a comprehensive solubility profile.

Workflow for Experimental Solubility Determination

The logical flow of the experimental protocol described above can be visualized as a clear and sequential process.

Caption: Workflow for gravimetric determination of this compound solubility.

Conclusion

While specific, quantitative solubility data for this compound is sparse in published literature, this guide provides a framework for understanding its general behavior and for obtaining precise data through a robust experimental protocol. For drug development and chemical process optimization, it is imperative that researchers perform these measurements in their specific solvent systems of interest to ensure accurate and reproducible results. The outlined gravimetric method serves as a reliable starting point for such essential laboratory investigations.

References

Spectroscopic Profile of 1-Indanol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 1-Indanol, a key intermediate in the synthesis of various pharmaceutical compounds. This document presents detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. The information is structured to facilitate easy access and comparison for researchers and professionals in the field of drug development and chemical analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below are the ¹H and ¹³C NMR data for this compound, recorded in deuterated chloroform (B151607) (CDCl₃).

¹H NMR Data

The ¹H NMR spectrum of this compound provides detailed information about the chemical environment and connectivity of the hydrogen atoms in the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.41 | d | 7.4 | Ar-H |

| 7.29 - 7.21 | m | - | Ar-H |

| 5.23 | t | 6.5 | H-1 |

| 3.05 | ddd | 16.2, 8.6, 4.7 | H-2a |

| 2.81 | ddd | 16.2, 8.6, 5.9 | H-2b |

| 2.48 | m | - | H-3a |

| 1.93 | m | - | H-3b |

| 1.86 | s (br) | - | OH |

¹³C NMR Data

The ¹³C NMR spectrum reveals the number of distinct carbon environments and their electronic nature within the this compound structure.[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃ [1]

| Chemical Shift (δ) ppm | Assignment |

| 145.01 | C-7a |

| 143.16 | C-3a |

| 128.03 | C-5 |

| 126.51 | C-6 |

| 124.69 | C-4 |

| 124.27 | C-7 |

| 75.98 | C-1 |

| 35.58 | C-2 |

| 29.71 | C-3 |

Experimental Protocol for NMR Spectroscopy

The following protocol outlines the general procedure for acquiring NMR spectra of organic compounds like this compound.[2]

-

Sample Preparation: A solution of this compound (5-10 mg) is prepared in approximately 0.6 mL of deuterated chloroform (CDCl₃). The solution is then transferred to a 5 mm NMR tube.

-

Instrument: A standard NMR spectrometer (e.g., Bruker, Jeol, Varian) operating at a frequency of 300 MHz or higher for ¹H NMR is utilized.

-

Data Acquisition:

-

¹H NMR: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. The chemical shifts are referenced to the residual solvent peak of CDCl₃ at 7.26 ppm.

-

¹³C NMR: The spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each carbon. The chemical shifts are referenced to the solvent peak of CDCl₃ at 77.16 ppm.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Data

The IR spectrum of this compound shows characteristic absorption bands corresponding to its alcohol and aromatic functionalities.

Table 3: FT-IR Spectroscopic Data for this compound (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3500 | Strong, Broad | O-H stretch (alcohol) |

| 3000 - 3100 | Medium | C-H stretch (aromatic) |

| 2850 - 2960 | Medium | C-H stretch (aliphatic) |

| 1450 - 1600 | Medium | C=C stretch (aromatic ring) |

| 1000 - 1300 | Strong | C-O stretch (secondary alcohol) |

| 690 - 900 | Strong | C-H bend (aromatic, out-of-plane) |

Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method)

The KBr pellet method is a common technique for obtaining IR spectra of solid samples.[3][4][5][6]

-

Sample Preparation:

-

Approximately 1-2 mg of this compound is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

-

Instrument: A Fourier Transform Infrared (FT-IR) spectrometer is used for analysis.

-

Data Acquisition: A background spectrum of a pure KBr pellet is first recorded. Then, the spectrum of the sample pellet is recorded. The instrument software automatically subtracts the background spectrum to produce the final IR spectrum of the sample.

-

Data Analysis: The absorption bands in the spectrum are identified and assigned to their corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.

MS Data

The mass spectrum of this compound is typically obtained using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI).

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 134 | 45 | [M]⁺ (Molecular Ion) |

| 116 | 100 | [M - H₂O]⁺ |

| 115 | 95 | [M - H₂O - H]⁺ |

| 91 | 30 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocol for GC-MS

The following is a general protocol for the analysis of small organic molecules like this compound using GC-MS.[7]

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane (B109758) or hexane.

-

Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is used.

-

GC Conditions:

-

Injector: The sample is injected into a heated injector port to ensure volatilization.

-

Column: A capillary column suitable for the separation of aromatic alcohols is used (e.g., a DB-5 or equivalent).

-

Oven Program: The oven temperature is programmed to ramp up to ensure good separation of the analyte from any impurities.

-

Carrier Gas: Helium is typically used as the carrier gas.

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV is commonly used.

-

Mass Analyzer: A quadrupole or ion trap mass analyzer is used to separate the ions.

-

Detector: An electron multiplier is used to detect the ions.

-

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and the major fragment ions.

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and the proposed mass spectrometry fragmentation pathway of this compound.

References

- 1. scienceijsar.com [scienceijsar.com]

- 2. benchchem.com [benchchem.com]

- 3. shimadzu.com [shimadzu.com]

- 4. eng.uc.edu [eng.uc.edu]

- 5. How Ftir Pellet Press Works In Sample Preparation For Spectroscopy Analysis - Kintek Solution [kindle-tech.com]

- 6. researchgate.net [researchgate.net]

- 7. Sample preparation GC-MS [scioninstruments.com]

The Diverse Biological Activities of 1-Indanol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1-indanol (B147123) scaffold, a privileged structure in medicinal chemistry, has garnered significant attention for its versatile biological activities. This technical guide provides an in-depth overview of the current research on this compound derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. This document summarizes key quantitative data, details common experimental protocols, and visualizes relevant biological pathways to serve as a comprehensive resource for the scientific community.

Anticancer Activity

Derivatives of the indane core, particularly those related to 1-indanone, have shown promising anticancer activities across various cancer cell lines. While direct data on this compound derivatives is emerging, the existing research on analogous compounds provides valuable insights into their potential mechanisms, which often involve the induction of apoptosis and cell cycle arrest.

A notable study on indanone-based thiazolyl hydrazone derivatives demonstrated potent cytotoxicity against p53 mutant colorectal cancer cell lines, with IC50 values in the sub-micromolar range. For instance, the compound ITH-6 showed an IC50 of 0.44 µM against HT-29 cells, 0.98 µM against COLO 205, and 0.41 µM against KM 12 cells.[1] Mechanistic studies revealed that these compounds can induce G2/M phase cell cycle arrest and apoptosis, associated with an increase in reactive oxygen species (ROS) and inhibition of NF-κB p65 and Bcl-2 expression.[1]

Hybrid molecules incorporating the indane scaffold have also yielded compounds with significant anticancer potential. One such hybrid, derived from coupling indan-1-one with another bioactive fragment, exhibited an impressive IC50 value of 1.04 µM against the SKBR3 breast cancer cell line.

Table 1: Anticancer Activity of Indanone Derivatives

| Compound/Derivative Class | Cell Line | IC50 (µM) | Reference |

| Indanone-based thiazolyl hydrazone (ITH-6) | HT-29 (Colon) | 0.44 | [1] |

| COLO 205 (Colon) | 0.98 | [1] | |

| KM 12 (Colon) | 0.41 | [1] | |

| Indan-1-one hybrid | SKBR3 (Breast) | 1.04 | |

| A549 (Lung) | 14.9 | ||

| DU145 (Prostate) | 26.9 | ||

| MCF7 (Breast) | 35.7 |

Signaling Pathways in Anticancer Activity

The anticancer effects of indane derivatives are often linked to the modulation of critical signaling pathways that control cell survival and proliferation. Two of the most relevant pathways are the PI3K/Akt and NF-κB pathways.

The PI3K/Akt signaling pathway is a central regulator of cell growth, survival, and metabolism. Its aberrant activation is a hallmark of many cancers.[2] Small molecules that inhibit this pathway can prevent the phosphorylation of Akt, leading to the downstream inactivation of pro-survival signals and the induction of apoptosis.

References

An In-depth Technical Guide to the Enantiomers of 1-Indanol

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

1-Indanol (B147123) is a chiral secondary alcohol built upon the indane framework. Its significance in medicinal chemistry and organic synthesis stems from its two enantiomeric forms, (R)-(-)-1-Indanol and (S)-(+)-1-Indanol, which serve as crucial chiral building blocks for the synthesis of high-value active pharmaceutical ingredients (APIs). The distinct stereochemistry of each enantiomer leads to differential biological activities in their derivatives, underscoring the critical need for robust methods of enantioselective synthesis and resolution. This guide provides a comprehensive overview of the synthesis, resolution, and distinct properties of this compound enantiomers, complete with detailed experimental protocols and a summary of their applications, particularly in the development of neuroprotective agents.

Introduction to this compound and Chirality

Indan-1-ol, a bicyclic aromatic alcohol, possesses a single stereocenter at the C1 position, giving rise to a pair of non-superimposable mirror images known as enantiomers: (R)-(-)-1-Indanol and (S)-(+)-1-Indanol. While possessing identical physical properties in an achiral environment (e.g., melting point, boiling point), enantiomers rotate plane-polarized light in equal but opposite directions and exhibit profound differences in their interactions with other chiral molecules, such as biological receptors and enzymes.[1]

This differential biological recognition is a cornerstone of modern pharmacology. For many chiral drugs, one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive, less active, or even contribute to undesirable side effects.[2] Consequently, the production of enantiomerically pure compounds is a primary goal in drug development. This compound enantiomers are highly valued as precursors for complex chiral molecules. Notably, (S)-1-Indanol is a key intermediate in the synthesis of (R)-Rasagiline, a potent monoamine oxidase-B (MAO-B) inhibitor used in the treatment of Parkinson's disease.

Synthesis and Chiral Resolution

The preparation of enantiomerically pure this compound can be approached through two primary strategies: the asymmetric synthesis from a prochiral precursor or the resolution of a pre-synthesized racemic mixture.

Synthesis of Racemic this compound

Racemic this compound is most commonly synthesized via the reduction of its corresponding ketone, 1-indanone (B140024).[3] This reduction can be achieved using a variety of standard reducing agents.

-

Common Reducing Agents: Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent (e.g., methanol (B129727), ethanol) or lithium aluminum hydride (LiAlH₄) in an ethereal solvent (e.g., diethyl ether, THF) are effective for this transformation.

The general reaction is illustrated below: 1-Indanone → (±)-1-Indanol

Asymmetric Synthesis of Enantiopure this compound

Asymmetric synthesis aims to directly produce one enantiomer in excess from the prochiral 1-indanone. This is achieved by using a chiral reducing agent or a combination of an achiral reducing agent with a chiral catalyst.

-

Corey-Bakshi-Shibata (CBS) Reduction: This is a powerful and widely used method for the enantioselective reduction of ketones.[4][5][6][7] It employs an oxazaborolidine catalyst, derived from a chiral amino alcohol like proline, in combination with a borane (B79455) source (e.g., borane-dimethyl sulfide (B99878) complex, BH₃·SMe₂) to deliver a hydride to one face of the ketone with high selectivity.[4][8] The choice of the (R)- or (S)-catalyst dictates whether the (R)- or (S)-alcohol is formed.

Resolution of Racemic this compound

Resolution involves the separation of a 1:1 mixture of enantiomers. For this compound, enzymatic kinetic resolution is a highly efficient and common method.

-

Lipase-Catalyzed Kinetic Resolution: This technique exploits the stereoselectivity of enzymes, most commonly lipases, to catalyze a reaction on one enantiomer at a much faster rate than the other.[9][10][11][12][13] In a typical procedure, racemic this compound is subjected to transesterification with an acyl donor (e.g., vinyl acetate) in the presence of a lipase (B570770) such as Candida antarctica Lipase B (often immobilized, as in Novozym 435).[2][9][11] The enzyme will preferentially acylate one enantiomer (e.g., the R-enantiomer), leaving the other (S)-enantiomer largely unreacted. The resulting mixture of the acylated enantiomer and the unreacted alcohol can then be easily separated by standard chromatographic techniques.

Properties of this compound Enantiomers

The distinct physical and biological properties of the this compound enantiomers are central to their application.

Physical and Chemical Properties

The key physical properties of racemic, (R)-, and (S)-1-Indanol are summarized in the table below. Note that the magnitude of the specific rotation for the enantiomers is identical, with the sign indicating the direction of rotation (levorotatory (-) or dextrorotary (+)).

| Property | Racemic (±)-1-Indanol | (R)-(-)-1-Indanol | (S)-(+)-1-Indanol |

| CAS Number | 6351-10-6[8] | 697-64-3 | 25501-32-0[3] |

| Molecular Formula | C₉H₁₀O[8][14] | C₉H₁₀O | C₉H₁₀O[3] |

| Molecular Weight | 134.18 g/mol [8][14] | 134.18 g/mol | 134.18 g/mol [3] |

| Appearance | White to slightly yellow crystalline solid[14] | Solid | Solid |

| Melting Point | 50-54 °C[7][8][15] | 72-73 °C | 69-73 °C[3] |

| Boiling Point | 128 °C @ 12 mmHg[8][15] | N/A | N/A |

| Specific Rotation [α] | 0° | -30° (c=2, Chloroform, 20°C) | +30° (c=2, Chloroform, 20°C)[3] |

Biological Properties and Applications

The primary biological significance of this compound enantiomers lies in their role as chiral synthons.

-

(S)-1-Indanol: This enantiomer is a critical precursor for the synthesis of (R)-Rasagiline . Rasagiline (B1678815) is a selective, irreversible inhibitor of monoamine oxidase type B (MAO-B), an enzyme responsible for the breakdown of dopamine (B1211576) in the brain.[5][16] By inhibiting MAO-B, rasagiline increases synaptic dopamine levels, which helps to alleviate the motor symptoms of Parkinson's disease, such as tremors and rigidity.[16]

-

(R)-1-Indanol: While less common in major drug syntheses compared to its (S)-counterpart, (R)-1-Indanol is a valuable chiral building block for research and the development of other optically active molecules. Its derivatives are also studied for potential biological activities.

Experimental Protocols

The following sections provide detailed methodologies for the asymmetric synthesis, resolution, and analysis of this compound enantiomers.

Protocol 1: Asymmetric Reduction of 1-Indanone via CBS Catalysis

This protocol describes the enantioselective reduction of 1-indanone to (S)-1-Indanol using an (R)-CBS catalyst.

Materials:

-

1-Indanone

-

(R)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)

-

Borane-dimethyl sulfide complex (BH₃·SMe₂, ~10 M)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup (Argon or Nitrogen)

Procedure:

-

Under an inert atmosphere, add (R)-2-Methyl-CBS-oxazaborolidine solution (e.g., 0.1 eq) to a flame-dried, three-neck round-bottom flask containing anhydrous THF. Cool the solution to 0 °C in an ice bath.

-

Slowly add borane-dimethyl sulfide complex (e.g., 0.6 eq) dropwise to the stirred catalyst solution. Stir for 10 minutes at 0 °C.

-

In a separate flask, dissolve 1-indanone (1.0 eq) in anhydrous THF.

-

Add the 1-indanone solution dropwise to the catalyst-borane mixture over 30-60 minutes, maintaining the temperature at 0 °C.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

-

Upon completion, quench the reaction by the slow, dropwise addition of methanol at 0 °C until gas evolution ceases.

-

Add 1 M HCl and allow the mixture to warm to room temperature. Stir for 30 minutes.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (B1210297) (3 x volume).

-

Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by flash column chromatography on silica (B1680970) gel to yield enantiomerically enriched (S)-1-Indanol.

Protocol 2: Lipase-Catalyzed Kinetic Resolution of (±)-1-Indanol

This protocol details the resolution of racemic this compound using Novozym 435.

Materials:

-

(±)-1-Indanol

-

Novozym 435 (immobilized Candida antarctica Lipase B)

-

Vinyl acetate (acyl donor)

-

Anhydrous solvent (e.g., n-heptane, THF, or tert-butyl methyl ether)

-

Standard laboratory glassware, magnetic stirrer, and temperature control (e.g., oil bath)

Procedure:

-

To a flask, add (±)-1-Indanol (1.0 eq), the chosen anhydrous solvent (to achieve a concentration of ~0.1-0.2 M), and Novozym 435 (e.g., 20-30 mg per mmol of substrate).

-

Add vinyl acetate (e.g., 1.5-2.0 eq) to the mixture.

-

Stir the suspension at a controlled temperature (e.g., 40-60 °C).

-

Monitor the reaction progress by taking small aliquots and analyzing them by chiral HPLC or GC to determine the conversion and enantiomeric excess (ee) of the remaining alcohol and the formed acetate.

-

Stop the reaction at or near 50% conversion to achieve the highest possible ee for both the unreacted alcohol and the product ester.

-

Filter off the immobilized enzyme (Novozym 435), which can be washed with fresh solvent and reused.

-

Remove the solvent from the filtrate under reduced pressure.

-

Separate the unreacted (S)-1-Indanol from the product, (R)-1-indanyl acetate, using flash column chromatography on silica gel.

-

The (R)-1-indanyl acetate can be hydrolyzed back to (R)-1-Indanol if desired, using a mild base (e.g., K₂CO₃ in methanol).

Protocol 3: Chiral HPLC Analysis of this compound Enantiomers

This protocol provides a standard method for determining the enantiomeric excess of a this compound sample.

Instrumentation and Columns:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Chiral Stationary Phase (CSP) Column: Chiralpak AD-H or Chiralcel OD-H (e.g., 250 x 4.6 mm).[16]

Chromatographic Conditions:

-

Mobile Phase: A mixture of n-hexane and 2-propanol (isopropanol). A typical starting ratio is 90:10 (v/v).[16] This ratio can be adjusted to optimize resolution and retention time.

-

Flow Rate: 1.0 mL/min.[16]

-

Column Temperature: Ambient (e.g., 25 °C).

-

Detection Wavelength: 254 nm or 265 nm.

-

Injection Volume: 5-10 µL.

Procedure:

-

Prepare a standard solution of racemic this compound (~1 mg/mL) in the mobile phase to determine the retention times of both enantiomers.

-

Prepare a solution of the sample to be analyzed at a similar concentration.

-

Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.

-

Inject the racemic standard and record the chromatogram. Identify the two peaks corresponding to the (R)- and (S)-enantiomers.

-

Inject the sample solution and record the chromatogram under the identical conditions.

-

Calculate the enantiomeric excess (ee) using the peak areas (A₁ and A₂) from the sample chromatogram: ee (%) = [ |A₁ - A₂| / (A₁ + A₂) ] * 100

Visualizations of Key Processes

The following diagrams, generated using DOT language, illustrate the primary workflows for obtaining and utilizing enantiopure this compound.

Workflow for Asymmetric Synthesis

Caption: Asymmetric synthesis of (S)-1-Indanol from 1-indanone.

Workflow for Kinetic Resolution

Caption: Workflow for the kinetic resolution of racemic this compound.

Role as a Precursor in Parkinson's Disease Therapy

Caption: (S)-1-Indanol as a key precursor for Rasagiline.

Conclusion

The enantiomers of this compound represent a classic example of the importance of chirality in the life sciences. Their value as versatile and indispensable building blocks for synthesizing complex, enantiomerically pure pharmaceuticals is well-established. An understanding of the methods for their asymmetric synthesis and resolution, such as the CBS reduction and lipase-catalyzed kinetic resolution, is essential for researchers in organic synthesis and drug development. As the demand for stereochemically pure drugs continues to grow, the applications and methodologies associated with (R)- and (S)-1-Indanol will undoubtedly continue to expand, contributing to the development of more effective and safer therapeutics.

References

- 1. digital.csic.es [digital.csic.es]

- 2. cms.mz-at.de [cms.mz-at.de]

- 3. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

- 4. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 5. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]

- 6. CBS Catalysts [sigmaaldrich.com]

- 7. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 10. Novozym 435: the “perfect” lipase immobilized biocatalyst? - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 11. chemrxiv.org [chemrxiv.org]

- 12. Review on Lipase-Catalyzed Flavor Synthesis: Global Trends and Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

The Pivotal Role of 1-Indanol in Modern Pharmaceutical Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Indanol (B147123), a versatile chiral synthon, has emerged as a critical building block in the synthesis of a diverse array of pharmaceutical compounds. Its rigid indane backbone and the stereogenic center at the C-1 position provide a valuable scaffold for the construction of complex, stereochemically defined molecules. This technical guide delves into the core applications of this compound in pharmaceutical synthesis, with a particular focus on the preparation of key drug substances such as the anti-Parkinson's agent Rasagiline (B1678815) and the HIV protease inhibitor Indinavir. This document provides a comprehensive overview of synthetic strategies, detailed experimental protocols, and comparative data for catalytic systems, alongside visual representations of relevant biological pathways and experimental workflows to facilitate a deeper understanding for researchers in drug discovery and development.

Introduction

The indane scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. This compound, and its derivatives, serve as indispensable intermediates in the stereoselective synthesis of these pharmaceuticals. The ability to control the stereochemistry at the hydroxyl-bearing carbon is paramount, as the pharmacological activity of chiral drugs is often confined to a single enantiomer. This guide will explore the synthesis and utilization of enantiomerically pure this compound and its key derivatives in the pharmaceutical industry.

Asymmetric Synthesis of this compound

The enantioselective reduction of 1-indanone (B140024) is the most common strategy to produce chiral this compound. Both biocatalytic and chemocatalytic methods have been developed, offering high yields and excellent enantioselectivities.

Biocatalytic Reduction of 1-Indanone

The use of whole-cell biocatalysts presents an environmentally friendly and highly selective method for the synthesis of (S)-1-indanol. Strains of Lactobacillus have proven to be particularly effective.

Table 1: Biocatalytic Reduction of 1-Indanone to (S)-1-Indanol using Lactobacillus paracasei BD71

| Parameter | Condition/Value |

| Biocatalyst | Lactobacillus paracasei BD71 whole cells |

| Substrate | 1-Indanone |

| Product | (S)-1-Indanol |

| Conversion | >99% |

| Enantiomeric Excess (ee) | >99% |

| Yield | 93% |

| pH | 6.0 |

| Temperature | 30 °C |

| Agitation | 150 rpm |

| Incubation Time | 36 hours |

Asymmetric Transfer Hydrogenation of 1-Indanone

Ruthenium-based catalysts, particularly those employing chiral diamine ligands like TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), are highly efficient for the asymmetric transfer hydrogenation of 1-indanone. These reactions typically utilize formic acid/triethylamine mixtures or isopropanol (B130326) as the hydrogen source.

Table 2: Comparison of Catalytic Systems for the Asymmetric Transfer Hydrogenation of 1-Indanone

| Catalyst | Hydrogen Source | Solvent | Temp (°C) | Time (h) | Conversion (%) | ee (%) | Reference |

| Ru-PTsDPEN | HCOOH/NEt3 | - | 50 | 25 | 71 | 88 | |

| Ru-PTsDPEN | HCOONa | Water | 40 | 3 | 100 | 92 | |

| (R,R)-Ts-DENEB/Ru | HCOOH/Et3N | MeOH | rt | 10 | ~50 | >99 (for cis-3-aryl-1-indanol) |

Application of this compound in the Synthesis of Rasagiline

(R)-1-Aminoindan, a key intermediate in the synthesis of the anti-Parkinson's drug Rasagiline, is prepared from 1-indanone. Rasagiline is a selective, irreversible inhibitor of monoamine oxidase B (MAO-B).

Synthesis of (R)-N-Propargyl-1-aminoindan (Rasagiline) from 1-Indanone

A common synthetic route involves the reductive amination of 1-indanone with propargylamine, followed by resolution of the racemic product.

Synthetic Pathway to Rasagiline

Experimental Protocol: Synthesis of Racemic N-Propargyl-1-aminoindan

-

To a stirred suspension of sodium borohydride (B1222165) in a suitable solvent (e.g., ethanol), glacial acetic acid is added dropwise at a controlled temperature (e.g., below 15 °C).

-

1-Indanone is then added to the mixture.

-

Propargylamine is added dropwise to the reaction mixture over several hours.

-

The reaction is stirred until completion, monitored by TLC or HPLC.

-

The reaction is quenched with water, and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated to yield racemic N-propargyl-1-aminoindan.

Experimental Protocol: Resolution of Racemic N-Propargyl-1-aminoindan

-

The racemic N-propargyl-1-aminoindan is dissolved in a suitable solvent (e.g., ethanol).

-

A solution of L-(+)-tartaric acid in the same solvent is added.

-

The mixture is heated to reflux and then slowly cooled to induce crystallization of the diastereomeric salt.

-

The crystalline (R)-N-propargyl-1-aminoindan tartrate salt is collected by filtration.

-

The salt is then treated with a base (e.g., aqueous sodium hydroxide) to liberate the free base, (R)-N-propargyl-1-aminoindan (Rasagiline).

Mechanism of Action: Rasagiline

Rasagiline is a potent, selective, and irreversible inhibitor of monoamine oxidase B (MAO-B). In Parkinson's disease, the degeneration of dopaminergic neurons in the substantia nigra leads to reduced levels of dopamine (B1211576) in the striatum. MAO-B is a key enzyme responsible for the breakdown of dopamine in the brain. By irreversibly inhibiting MAO-B, rasagiline increases the synaptic concentration of dopamine, thereby alleviating the motor symptoms of Parkinson's disease.

1-Indanol Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-indanol (B147123) scaffold, a privileged structure in medicinal chemistry, has garnered significant attention due to its presence in a wide array of biologically active compounds. Its rigid bicyclic framework provides a unique three-dimensional architecture that allows for precise spatial orientation of functional groups, making it an attractive template for the design of potent and selective therapeutic agents. This technical guide provides an in-depth overview of the medicinal chemistry of this compound derivatives, focusing on their synthesis, diverse biological activities, and structure-activity relationships (SAR). Detailed experimental protocols and visual representations of key signaling pathways and synthetic workflows are included to facilitate further research and drug development in this promising area.

Synthesis of the this compound Core

The this compound core is typically synthesized from 1-indanone (B140024), which can be prepared through several methods, most notably the intramolecular Friedel-Crafts acylation of 3-phenylpropionic acid or its corresponding acyl chloride.[1][2][3] The resulting 1-indanone serves as a versatile intermediate for the synthesis of a diverse library of this compound derivatives.

Experimental Workflow: Synthesis of 1-Indanone via Friedel-Crafts Acylation

Caption: General workflow for the synthesis of 1-indanone.

Biological Activities of this compound Derivatives

This compound derivatives have demonstrated a broad spectrum of pharmacological activities, positioning them as valuable leads for the development of novel therapeutics for various diseases.

Anticancer Activity

A significant area of research has focused on the anticancer potential of this compound derivatives. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation, survival, and metastasis.

Several indanone derivatives have been reported to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK/ERK (mitogen-activated protein kinase/extracellular signal-regulated kinase) signaling pathways, which are frequently dysregulated in cancer.[4][5][6] Inhibition of these pathways can lead to cell cycle arrest and apoptosis in cancer cells.

References

- 1. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Non-Conventional Methodologies in the Synthesis of 1-Indanones [mdpi.com]

- 4. Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anticancer activity, toxicity and pharmacokinetic profile of an indanone derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]

1-Indanol: A Versatile Scaffold in Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Indanol (B147123), a bicyclic aromatic alcohol, has emerged as a crucial building block in modern organic synthesis and medicinal chemistry. Its rigid, conformationally constrained structure and the presence of a hydroxyl group at a chiral center make it an attractive starting material for the synthesis of a diverse array of complex molecules. This technical guide provides a comprehensive review of the applications of this compound, with a focus on its utility in asymmetric synthesis and as a scaffold for the development of therapeutic agents. We will delve into detailed experimental protocols, present quantitative data for key transformations and biological activities, and visualize relevant pathways and workflows to provide a thorough understanding of the capabilities of this versatile molecule.

Synthetic Applications of this compound

The unique structural features of this compound and its derivatives have been exploited in a variety of synthetic transformations, most notably in the field of asymmetric catalysis where they serve as chiral ligands.

Asymmetric Synthesis of Chiral Ligands: BOX and PyBOX

Chiral bis(oxazoline) (BOX) and pyridine-bis(oxazoline) (PyBOX) ligands are privileged classes of ligands in asymmetric catalysis, enabling a wide range of enantioselective transformations. cis-1-Amino-2-indanol, a key derivative of this compound, serves as a common chiral precursor for the synthesis of these important ligands.

This protocol details the synthesis of a C2-symmetric BOX ligand from (1R,2S)-(+)-cis-1-amino-2-indanol and diethyl malonimidate dihydrochloride (B599025).

Materials:

-

(1R,2S)-(+)-cis-1-Amino-2-indanol

-

Diethyl malonimidate dihydrochloride

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Water (H₂O)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Ethanol (B145695) (EtOH)

-

Sodium hydride (NaH)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

Part A: Synthesis of Bis((3aR,8aS)-3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)methane [1]

-

To a 2-L three-necked, round-bottomed flask equipped with a stirrer, reflux condenser, and nitrogen inlet, add (1R,2S)-(+)-cis-1-amino-2-indanol (22.2 g, 149 mmol), diethyl malonimidate dihydrochloride (16.4 g, 71 mmol), and dichloromethane (1 L).[1]

-

Heat the mixture to 45 °C under a nitrogen atmosphere and stir for 18 hours.[1]

-

Cool the reaction mixture to room temperature and pour it into a separatory funnel.

-

Wash the organic layer with water (1 L).

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Filter the solution and concentrate it under reduced pressure to obtain the crude product.

-

Recrystallize the crude solid from ethanol (675 mL) by heating to 80 °C and then allowing it to cool to room temperature.

-

Filter the resulting white solid and dry it under vacuum to yield the desired bis(oxazoline) intermediate.[1]

Part B: Synthesis of the Cyclopropyl-Bridged BOX Ligand [1]

-

In a dry Schlenk flask under a nitrogen atmosphere, dissolve the bis(oxazoline) intermediate (14.9 g, 45 mmol) in anhydrous THF (350 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (5.4 g, 135 mmol) in portions over 5 minutes.

-

Stir the mixture at 0 °C for 5 minutes.

-

Add 1,2-dibromoethane (5.8 mL, 67.5 mmol) dropwise over 10 minutes.

-

Remove the ice bath, allow the reaction to warm to room temperature, and then heat to 50 °C for 2 hours.[1]

-

After cooling, quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride.

-

Extract the aqueous layer with ethyl acetate (B1210297).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by recrystallization from a mixture of ethyl acetate and hexanes to afford the final cyclopropyl-bridged BOX ligand.

The following diagram illustrates the general workflow for the synthesis of BOX ligands from cis-1-amino-2-indanol.

Palladium-Catalyzed Heck Reaction

This compound derivatives can also be utilized in palladium-catalyzed carbon-carbon bond-forming reactions, such as the Heck reaction. While a specific protocol for a this compound derivative in a Heck reaction was not found in the immediate search, a general procedure for an intramolecular Heck reaction to synthesize indoles is presented below to illustrate the methodology. This reaction is crucial for the construction of various heterocyclic systems.

This protocol describes a general method for the synthesis of indoles from 2-halo-N-allylanilines via an intramolecular Heck reaction.

Materials:

-

2-Halo-N-allylaniline derivative (e.g., 2-iodo-N-allylaniline)

-

Palladium(II) chloride (PdCl₂)

-

Tricyclohexylphosphine (PCy₃) or Triphenyl phosphite (B83602) (P(OPh)₃)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

Procedure: [2]

-

In a Schlenk tube, combine the 2-halo-N-allylaniline (0.3 mmol), PdCl₂(PCy₃)₂ (4 mol%), P(OPh)₃ (4 mol%), and K₂CO₃ (4 equiv).[3]

-

Add DMF (2 mL) to the mixture.

-

Stir the reaction mixture under air at 90 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water to the reaction mixture and extract with ethyl acetate.

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate the solvent under vacuum.

-

Purify the residue by flash column chromatography on silica (B1680970) gel to afford the corresponding indole (B1671886) product.[3]

The following diagram illustrates the catalytic cycle of the Heck reaction.

Pharmacological Applications of this compound Derivatives

The this compound scaffold is a key structural motif in several approved drugs and is a subject of ongoing research in drug discovery. Its derivatives have shown a wide range of biological activities, including antiviral, neuroprotective, and anticancer effects.

Antiviral Activity: Indinavir (B1671876)

Indinavir is a potent HIV-1 protease inhibitor and a cornerstone of highly active antiretroviral therapy (HAART).[4][5] The core of the indinavir molecule is derived from cis-1-amino-2-indanol.

HIV-1 protease is a viral enzyme essential for the maturation of the virus. It cleaves viral polyproteins into functional proteins required for the assembly of new, infectious virions. Indinavir is a competitive inhibitor that binds to the active site of the HIV-1 protease, preventing it from processing the viral polyproteins.[5][6] This leads to the production of immature, non-infectious viral particles, thereby halting the replication of the virus.[5]

The following diagram illustrates the mechanism of action of Indinavir.

Neuroprotective Activity: Rasagiline (B1678815)

Rasagiline, an N-propargyl-1(R)-aminoindan derivative, is a potent, irreversible, and selective monoamine oxidase B (MAO-B) inhibitor used for the treatment of Parkinson's disease.[7] Beyond its primary mechanism of increasing dopamine (B1211576) levels in the brain, rasagiline has been shown to possess significant neuroprotective properties through the modulation of multiple signaling pathways.

1. Akt/Nrf2 Signaling Pathway: Rasagiline has been shown to activate the Akt/Nrf2 signaling pathway, which plays a crucial role in cellular defense against oxidative stress.[8][9] Activation of Akt leads to the phosphorylation and nuclear translocation of Nrf2, a transcription factor that upregulates the expression of antioxidant enzymes. This pathway contributes to the neuroprotective effects of rasagiline by mitigating oxidative damage in neuronal cells.[8][9]

2. Tyrosine Kinase Receptor (Trk) Signaling Pathway: Rasagiline can also exert neuroprotective and neurorestorative effects by activating the tyrosine kinase receptor (Trk) signaling pathway.[4] This pathway is typically activated by neurotrophic factors and leads to the activation of downstream survival pathways, such as the Ras-PI3K-Akt pathway.[6] By activating this cascade, rasagiline promotes neuronal survival and may contribute to the restoration of dopaminergic neurons.[4][6]

Anticancer and Anti-inflammatory Activity

Derivatives of this compound, particularly those incorporating indole and indazole moieties, have shown promising anticancer and anti-inflammatory activities. While specific IC₅₀ values for a broad range of this compound derivatives are not extensively compiled in the readily available literature, related structures provide a strong rationale for their investigation in these therapeutic areas.

The following tables summarize the reported cytotoxic and anti-inflammatory activities of some indole and indazole derivatives, which share structural similarities with potential this compound derivatives.

Table 1: Cytotoxicity of Indole and Indazole Derivatives against Various Cancer Cell Lines

| Compound Class | Cell Line | IC₅₀ (µM) | Reference |

| Indole Hydrazone Derivatives | MCF-7 (Breast) | 4.09 - 9.05 | [4] |

| Indole Hydrazone Derivatives | MDA-MB-231 (Breast) | 4.09 - 9.05 | [4] |

| 1-(1-tosyl-1H-indol-3-yl)propan-1-one | A549 (Lung) | 2.6 | [6] |

| Indole-sulfonamide Derivatives | HepG2 (Liver) | 7.37 - 26.00 | [10] |

| Indole-sulfonamide Derivatives | HuCCA-1 (Bile Duct) | 7.75 - 61.65 | [10] |

| Indazol-pyrimidine Derivatives | MCF-7 (Breast) | 1.63 - 4.80 | [11] |

Table 2: Anti-inflammatory Activity of Indole Derivatives

| Compound | Target | IC₅₀ (µM) | Reference |

| 3-(Indol-5-yl)-indazole derivative | TNF-α production | 0.89 | [10] |

| 3-(Indol-5-yl)-indazole derivative | IL-6 production | 0.53 | [10] |

| Ursolic acid-indole derivative (UA-1) | NO inhibition | 2.2 | [1] |

Conclusion

This compound and its derivatives represent a rich and versatile class of molecules with significant applications in both synthetic chemistry and drug discovery. As chiral building blocks, they are instrumental in the synthesis of highly effective asymmetric catalysts. As a core scaffold, they are found in important therapeutic agents and continue to inspire the design of new drug candidates. The detailed protocols and mechanistic insights provided in this guide aim to equip researchers with the knowledge to further explore and exploit the potential of this remarkable molecular framework. Future investigations into the synthesis of novel this compound derivatives and the comprehensive evaluation of their biological activities are poised to yield exciting advancements in various scientific disciplines.

References

- 1. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. organicreactions.org [organicreactions.org]

- 8. Intramolecular Heck reaction - Wikipedia [en.wikipedia.org]

- 9. macmillan.princeton.edu [macmillan.princeton.edu]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-Indanol: Discovery and History

For Researchers, Scientists, and Drug Development Professionals